molecular formula C7H5BBrClO4 B8207513 6-Borono-3-bromo-2-chlorobenzoic acid

6-Borono-3-bromo-2-chlorobenzoic acid

Cat. No.: B8207513
M. Wt: 279.28 g/mol
InChI Key: MBUFOVPXEFSEBK-UHFFFAOYSA-N
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Description

6-Borono-3-bromo-2-chlorobenzoic acid is a chemical compound with the molecular formula C7H5BBrClO4 It is a boronic acid derivative, characterized by the presence of boron, bromine, and chlorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Borono-3-bromo-2-chlorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Borono-3-bromo-2-chlorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Borono-3-bromo-2-chlorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Borono-3-bromo-2-chlorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group, in particular, plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This property is exploited in coupling reactions, where the compound acts as a nucleophile to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 6-Borono-3-bromo-2-fluorobenzoic acid
  • 6-Borono-3-bromo-2-iodobenzoic acid
  • 6-Borono-3-chloro-2-fluorobenzoic acid

Uniqueness

6-Borono-3-bromo-2-chlorobenzoic acid is unique due to the specific combination of boron, bromine, and chlorine atoms, which impart distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in specific synthetic applications .

Properties

IUPAC Name

6-borono-3-bromo-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrClO4/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUFOVPXEFSEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)Cl)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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